beta AET

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

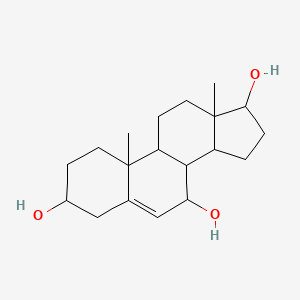

Beta-androstenetriol, commonly known as beta AET, is a metabolite of dehydroepiandrosterone (DHEA). It is known for its significant health benefits, including anti-inflammatory and immune-stimulating properties. Beta-androstenetriol has been studied for its potential to combat environmental insults and regulate host resistance to infections and malignancies .

Vorbereitungsmethoden

Beta-androstenetriol can be synthesized through various methods. One common approach involves the enzymatic preparation method using 3 beta-acyloxy-androstane-3,5-diene-17-ketone as a raw material. This process involves the tandem catalysis of esterase and carbonyl reductase, coupled with coenzyme regeneration . Another method involves the esterification reaction using isopropenyl acetate as the reagent .

Analyse Chemischer Reaktionen

Beta-androstenetriol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include esterase, carbonyl reductase, and isopropenyl acetate. The major products formed from these reactions include 3 beta-hydroxy-androstane-5-ene-17-ketone and other related compounds .

Wissenschaftliche Forschungsanwendungen

Beta-androstenetriol has a wide range of scientific research applications. In chemistry, it is used to study the effects of DHEA metabolites on various biological processes. In biology and medicine, beta-androstenetriol is known for its anti-catabolic and fat-loss properties. It helps prevent muscle breakdown during intense workouts or calorie deficits and supports overall fitness goals . Additionally, beta-androstenetriol has been shown to enhance immune function, reduce stress, and have anti-inflammatory properties .

Wirkmechanismus

The mechanism of action of beta-androstenetriol involves the inhibition of the enzyme 11 beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the production of cortisol from cortisone. By inhibiting this enzyme, beta-androstenetriol reduces cortisol levels, leading to decreased stress, improved immune function, and prevention of muscle loss . The molecular targets and pathways involved include the regulation of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) .

Vergleich Mit ähnlichen Verbindungen

Beta-androstenetriol is often compared to 7-keto-dehydroepiandrosterone (7-KETO DHEA), another DHEA metabolite. Both compounds are known for their fat-loss and anti-catabolic properties. beta-androstenetriol is considered to provide superior results in terms of fat reduction and muscle preservation . Other similar compounds include dehydroepiandrosterone (DHEA) and its various metabolites, which share some of the health benefits but differ in their specific mechanisms of action and effectiveness .

Eigenschaften

IUPAC Name |

10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVZKEVBDIDVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Benzo[b]thiophen-3-yl-3-fluoro-phenyl)-cyclopropanecarboxylic acid](/img/structure/B13991523.png)

![2-[(Diphenylcarbamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13991544.png)

![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)